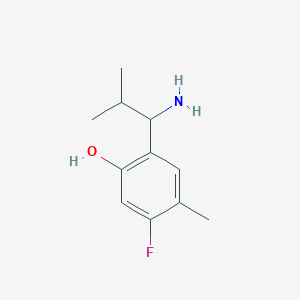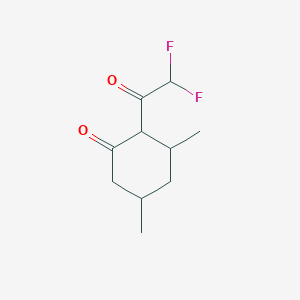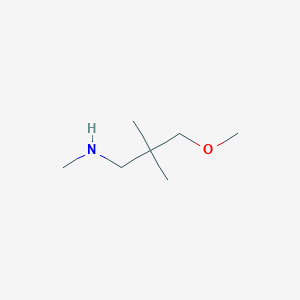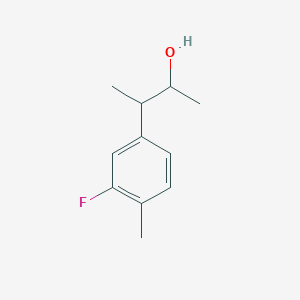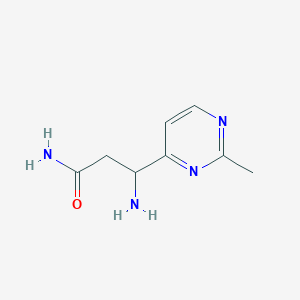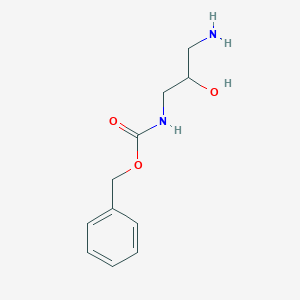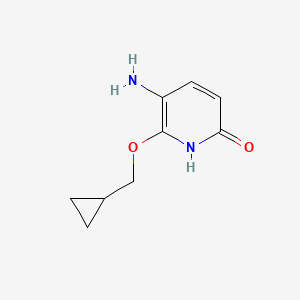
5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of an amino group at the 5th position, a cyclopropylmethoxy group at the 6th position, and a hydroxyl group at the 2nd position of the pyridine ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The cyclopropylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in binding to target proteins and enzymes, potentially inhibiting or modulating their activities. The cyclopropylmethoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison: 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL is unique due to the presence of both an amino group and a cyclopropylmethoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research. Similar compounds, such as 5-Amino-6-(cyclopropylmethoxy)-1H-pyridin-2-one, share some structural features but differ in their specific functional groups and resulting properties.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-amino-6-(cyclopropylmethoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-4-8(12)11-9(7)13-5-6-1-2-6/h3-4,6H,1-2,5,10H2,(H,11,12) |
InChI Key |
FRNGEHVJAQVKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


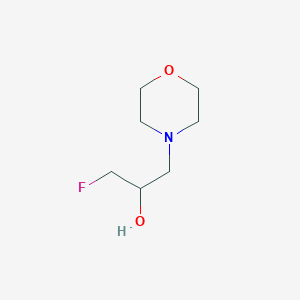
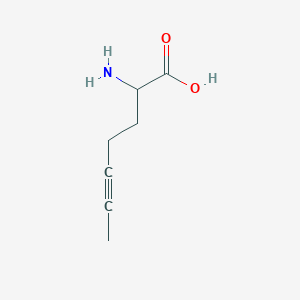
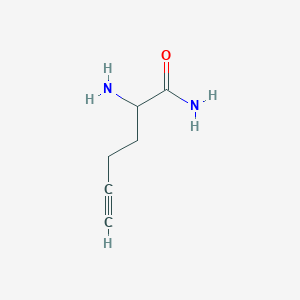

![2-tert-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310388.png)
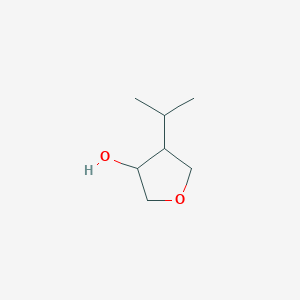
![3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one](/img/structure/B13310396.png)
